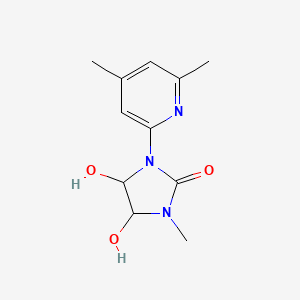
1-(4,6-Dimethylpyridin-2-yl)-4,5-dihydroxy-3-methylimidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, other names (if any), and its structural formula. The structure can give insights into the functional groups present in the compound and its possible properties.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, reagents, conditions, and the mechanism of the reaction.Molecular Structure Analysis
This involves analyzing the structure of the molecule using techniques like X-ray crystallography, NMR spectroscopy, etc. It helps in understanding the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reagents, conditions, and mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, reactivity, etc.Applications De Recherche Scientifique
Cation Tautomerism and Molecular Recognition
- Pyrimidines, closely related to the compound , play a significant role in biology and medicine, particularly due to their presence in DNA. Their functionalities, such as in cation tautomerism and molecular recognition through hydrogen bonding, are crucial for the targeted drug actions of pharmaceuticals containing these structures (Rajam et al., 2017).
Novel Triazafulvalene Systems
- Research has shown the synthesis of novel triazafulvalene systems, which could be a part of the family of compounds similar to the queried chemical. These systems are important for developing new chemical entities with potential applications in various fields (Uršič et al., 2010).
Antiviral Properties and Enzyme Inhibition
- Certain pyrimidine derivatives, which could share structural similarities with the compound , have been found to possess notable antiviral properties. They act by inhibiting enzymes in the viral replication process, suggesting potential applications in antiviral drug development (Munier-Lehmann et al., 2015).
Polymer Synthesis for Ion Removal
- Polymers containing pyridine and oxadiazole moieties, akin to the queried compound, have been synthesized for applications like removal of Co(II) and Ni(II) ions from aqueous solutions. This suggests potential environmental applications in water treatment and purification (Mansoori & Ghanbari, 2015).
Antimicrobial Applications
- Certain pyrazolo and pyrimidine derivatives, related to the compound , have been synthesized and evaluated for their antibacterial and antifungal properties. This indicates potential applications in the development of new antimicrobial agents (Abdel‐Aziz et al., 2008).
Insecticidal Activity
- Dihydropiperazine neonicotinoid compounds, with structural similarities to the queried compound, have shown significant insecticidal activity. This suggests potential applications in agriculture for pest control (Samaritoni et al., 2003).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it can cause.
Orientations Futures
This involves predicting or discussing the potential future studies that can be done based on the known properties and uses of the compound.
I hope this helps! If you have any specific questions about these steps or if you want information on a different compound, feel free to ask!
Propriétés
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-4,5-dihydroxy-3-methylimidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-6-4-7(2)12-8(5-6)14-10(16)9(15)13(3)11(14)17/h4-5,9-10,15-16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYTYTFKXBBMKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)N2C(C(N(C2=O)C)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyridin-2-yl)-4,5-dihydroxy-3-methylimidazolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



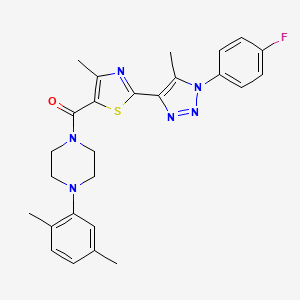
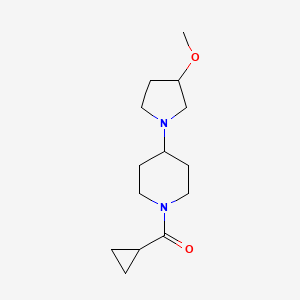
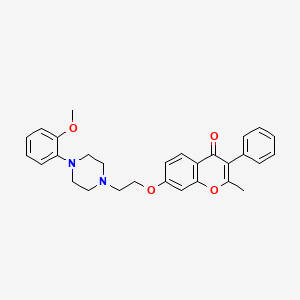
![(Z)-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2936404.png)
![2-Propan-2-yl-1-[1-(pyridin-3-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2936406.png)
![2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2936408.png)
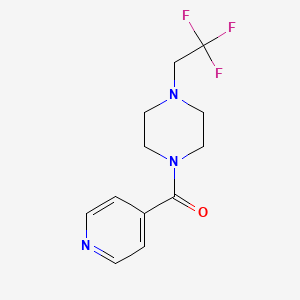
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2936410.png)
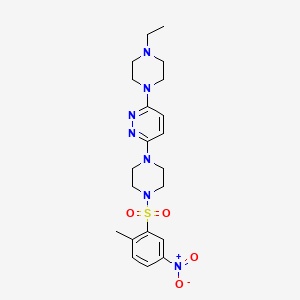

![2-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2936414.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylaniline](/img/structure/B2936415.png)